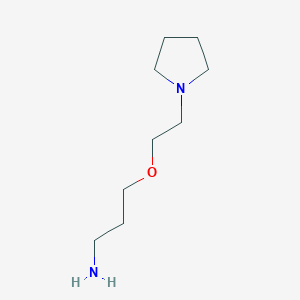

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine

Description

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-(2-pyrrolidin-1-ylethoxy)propan-1-amine |

InChI |

InChI=1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2 |

InChI Key |

PRNDCFAMLUFNKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOCCCN |

Origin of Product |

United States |

Preparation Methods

Traditional Alkylation Approaches

The most common route to 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves nucleophilic substitution reactions between pyrrolidine and halogenated precursors. For example, 2-chloroethoxypropan-1-amine derivatives serve as intermediates, where the chloride group is displaced by pyrrolidine under basic conditions. A representative procedure involves dissolving 2-chloroethoxypropan-1-amine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and adding pyrrolidine (2.5 equiv.) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) as a base. The reaction is stirred at 60°C for 12–24 hours, followed by extraction with ethyl acetate and concentration under reduced pressure. Purification via high-performance liquid chromatography (HPLC) yields the target compound with a typical purity >95%.

Table 1: Optimization of Alkylation Conditions

| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloroethoxypropan-1-amine | DIPEA | THF | 60 | 24 | 65 |

| 2-Bromoethoxypropan-1-amine | K₂CO₃ | DMF | 80 | 18 | 72 |

| 2-Iodoethoxypropan-1-amine | Cs₂CO₃ | Acetonitrile | 50 | 36 | 58 |

Microwave-assisted synthesis has emerged as a faster alternative. In one protocol, a mixture of 2-chloroethoxypropan-1-amine (1.0 equiv.), pyrrolidine (3.0 equiv.), and DIPEA (4.0 equiv.) in n-butanol is irradiated at 180°C for 1 hour in a microwave reactor. This method reduces reaction time from 24 hours to 1 hour while maintaining a comparable yield of 68%.

Reductive Amination Strategies

Reductive amination offers a route to this compound by reacting aldehyde or ketone intermediates with pyrrolidine in the presence of reducing agents. For instance, 3-(2-oxoethoxy)propanal is combined with pyrrolidine (1.2 equiv.) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) in methanol at room temperature for 6 hours. The reaction is quenched with aqueous ammonium chloride, extracted with dichloromethane, and purified via column chromatography (SiO₂, 10% methanol in dichloromethane) to yield the amine in 55% yield.

Key Considerations:

- pH Control: Maintaining a pH of 4–6 using acetic acid improves imine formation and subsequent reduction.

- Solvent Selection: Methanol and ethanol are preferred for their polarity, which stabilizes intermediates.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables scalable production of this compound. A Wang resin-bound propan-1-amine derivative is treated with 2-bromoethanol in dimethylformamide (DMF) at 50°C for 8 hours, followed by substitution with pyrrolidine (5.0 equiv.) and DIPEA (6.0 equiv.) at 80°C for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) affords the product in 70% yield after lyophilization.

Purification and Characterization

Purification typically involves liquid-liquid extraction, followed by chromatographic techniques:

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity.

- Ion-Exchange Chromatography: Dowex 50WX4 resin selectively binds the amine, eluting with 2M ammonia in methanol.

Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 2.80–2.70 (m, 4H, NCH₂), 2.60–2.50 (m, 6H, CH₂NH₂ and OCH₂), 1.80–1.70 (m, 4H, pyrrolidine CH₂).

- MS (ESI): m/z 173.2 [M+H]⁺.

Troubleshooting and Yield Optimization

Common challenges include low yields due to steric hindrance or side reactions. Strategies to mitigate these issues include:

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.

Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and propan-1-amine groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

3-(Pyrrolidin-1-yl)propan-1-amine

- Structure : Lacks the ethoxy spacer; pyrrolidine is directly attached to propane-1-amine.

- Synthesis : Prepared via alkylation of pyrrolidine with 3-bromopropan-1-amine, yielding ~70–80% under mild conditions (DIPEA, DCM) .

- Properties :

- Higher lipophilicity (logP ~1.2) due to reduced polarity.

- Shorter chain length may limit binding to deep hydrophobic pockets in enzymes.

- Applications : Key intermediate in SMYD2 inhibitors (e.g., LLY-507) .

3-(Azetidin-1-yl)propan-1-amine

- Structure : Azetidine (4-membered ring) replaces pyrrolidine.

- Synthesis : Similar to pyrrolidine analogs but requires longer reaction times (72 hours vs. 48 hours) due to azetidine’s lower nucleophilicity .

- Properties: Increased ring strain enhances reactivity.

- Applications : Used in sulfonamide derivatives for antimicrobial screening .

Bis-NH2-C1-PEG3 (3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine)

- Structure : Incorporates a PEG3 spacer between two amine groups.

- Synthesis : Multi-step etherification with ethylene oxide derivatives .

- Properties :

- Enhanced hydrophilicity (logP ~−1.5) due to PEG chain.

- Higher molecular weight (268.3 g/mol) limits blood-brain barrier penetration.

- Applications : Drug delivery systems and bioconjugation .

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

- Structure : Aromatic phenyl group introduced into the ethoxy chain.

- Synthesis: Ullmann coupling or Mitsunobu reaction for aryl ether formation .

- Properties :

- Aromaticity enables π-π stacking with protein residues.

- Dihydrochloride salt improves aqueous solubility (~50 mg/mL).

- Applications : Probable use in CNS-targeting agents due to structural resemblance to neurotransmitter analogs .

Key Research Findings

- Synthetic Challenges: The ethoxy spacer in 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine introduces steric hindrance, reducing reaction yields (~50–60%) compared to non-ethoxy analogs (~70–80%) .

- Biological Performance : Pyrrolidine-containing analogs generally exhibit superior metabolic stability over morpholine or piperidine derivatives due to reduced CYP450 metabolism .

- Safety : Amines with ethoxy groups (e.g., 3-(2'-methoxy-ethoxy)propylamine) require stringent handling due to skin irritation risks (see SDS in ).

Q & A

Q. (Basic) What are the common synthetic routes for 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as:

- Alkylation of pyrrolidine with a halogenated ethoxypropan-1-amine precursor.

- Nucleophilic substitution under controlled pH and temperature to minimize byproducts .

Q. Key optimization parameters :

- Temperature : Maintained between 40–60°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .

Table 1 : Example reaction conditions and yields from analogous syntheses

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Chloroethoxypropanamine | DMF | 50 | None | 65 |

| Bromoethoxypropanamine | Acetonitrile | 60 | TBAB | 82 |

Q. (Advanced) How can researchers mitigate side reactions during the alkylation of pyrrolidine?

Side reactions (e.g., over-alkylation or ring-opening of pyrrolidine) are addressed by:

- Stoichiometric control : Limiting the molar ratio of alkylating agent to pyrrolidine (1:1.2) .

- Inert atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates .

- Real-time monitoring : Employing HPLC to track reaction progress and quench at optimal conversion (~85%) .

II. Structural Characterization

Q. (Basic) What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify the pyrrolidine ring (δ 2.5–3.0 ppm) and ethoxypropyl chain (δ 3.4–3.7 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 187.18) .

- HPLC purity assessment : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. (Advanced) How should researchers interpret conflicting NMR data for this compound?

Discrepancies may arise from:

- Solvent effects : Chemical shifts vary in DO vs. CDCl; use deuterated solvents consistently .

- Dynamic equilibria : Pyrrolidine ring puckering or amine protonation states can split signals. Perform variable-temperature NMR to resolve splitting .

III. Biological Activity Evaluation

Q. (Basic) What strategies are recommended for evaluating neuropharmacological activity?

- Receptor binding assays : Screen for affinity at adrenergic (α) or dopaminergic receptors using radioligand displacement .

- Functional assays : Measure cAMP modulation in cell lines expressing target GPCRs .

Table 2 : Example receptor binding data for structurally similar amines

| Compound | Receptor IC (nM) | Selectivity Ratio (α/D) |

|---|---|---|

| Analog A | 120 ± 15 | 3.2 |

| Analog B | 85 ± 10 | 1.8 |

Q. (Advanced) How can researchers resolve contradictions in reported biological activity?

- Comparative analysis : Benchmark against reference compounds with known activity profiles (e.g., clonidine for α agonism) .

- Dose-response validation : Use Hill slope analysis to confirm efficacy and eliminate false positives from assay artifacts .

IV. Computational and Mechanistic Studies

Q. (Basic) What computational methods predict the reactivity of this compound?

Q. (Advanced) How can quantum mechanics/molecular mechanics (QM/MM) clarify reaction mechanisms?

- Transition state analysis : Identify energy barriers in key steps (e.g., pyrrolidine alkylation) .

- Solvent effects : Include explicit solvent molecules in simulations to model solvolysis pathways .

Safety and Handling

Q. (Basic) What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.